1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine hydrochloride
Overview
Description
“1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine hydrochloride” is a compound with the CAS Number: 1375473-49-6 . It is a solid substance with a molecular weight of 229.71 .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, which is a key component of the compound, has been a subject of research . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring .
Physical and Chemical Properties Analysis
This compound is a solid substance stored at room temperature . It has a molecular weight of 229.71 .
Scientific Research Applications
Thiazole Synthesis and Structural Analysis
The compound is associated with the synthesis of thiazoles and related reactions. 1,3,4-oxadiazoles, a structural unit of the compound , have been involved in the formation of thiazoles. These processes have contributed to sugar chemistry and the stabilization of push-pull systems, as seen in the reinvestigation of thiazole synthesis involving 1,3,4-oxadiazoles. Structural confirmations, including X-ray diffraction studies, have been pivotal in understanding these compounds (Paepke et al., 2009).
Antimicrobial and Cytotoxic Activities
The antimicrobial and cytotoxic properties of compounds related to 1,3,4-oxadiazoles have been extensively studied. Synthesis and evaluation of these compounds have led to the identification of specific derivatives exhibiting significant antimicrobial and cytotoxic activities, indicating the potential medicinal applications of these compounds (Noolvi et al., 2014).
Chemical Synthesis and Functional Group Tolerance
The chemical synthesis processes involving 1,3,4-oxadiazoles are noted for their atom- and step-economy, showcasing good functional group tolerance and operational simplicity. This highlights the versatility and efficiency of these compounds in various chemical synthesis applications (Guo et al., 2015).
Apoptosis Induction and Anticancer Potential
1,3,4-oxadiazoles have been identified as apoptosis inducers, showcasing potential as anticancer agents. Structure-activity relationship studies have revealed the significance of specific structural features in their activity, and the identification of molecular targets such as TIP47, an IGF II receptor binding protein, underscores the therapeutic potential of these compounds (Zhang et al., 2005).
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, possess hydrogen bond acceptor properties . This property could potentially facilitate interactions with biological targets.
Biochemical Pathways
Given the anti-infective activities of similar 1,2,4-oxadiazole compounds, it can be inferred that the compound may interact with pathways related to bacterial, viral, or leishmanial infections .
Result of Action
Based on the anti-infective activities of similar 1,2,4-oxadiazole compounds, it can be inferred that the compound may have potential effects on infectious agents such as bacteria, viruses, or leishmania .
Properties
IUPAC Name |
1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O.ClH/c1-13-10-3-2-6-16(7-10)8-11-14-12(17-15-11)9-4-5-9;/h9-10,13H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCKAPKUVZXKPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)CC2=NOC(=N2)C3CC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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